1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester

Medicinal Chemistry Synthetic Intermediate Physicochemical Property Prediction

Sourcing generic indole isomers often leads to failed deprotection or inactive biological results. This 7-aminoindole-1-acetic acid tert-butyl ester (CAS 1239711-10-4) solves specific synthetic bottlenecks in medicinal chemistry. • Orthogonal Stability: The tert-butyl ester allows selective late-stage deprotection without affecting base-labile groups, unlike methyl/ethyl esters. • Privileged Core: The 7-aminoindole scaffold is validated for HDAC and kinase inhibition; used to build focused libraries exploring N1-acetic acid SAR. • Receptor Ligand Design: Serves as a functionalized intermediate for conformationally restrained cannabinoid receptor probes, derived from the pravadoline pharmacophore.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 1239711-10-4
Cat. No. B1406535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester
CAS1239711-10-4
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C=CC2=C1C(=CC=C2)N
InChIInChI=1S/C14H18N2O2/c1-14(2,3)18-12(17)9-16-8-7-10-5-4-6-11(15)13(10)16/h4-8H,9,15H2,1-3H3
InChIKeyVAFXEDHCPJFOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Aminoindole Acetic Acid tert-Butyl Ester Intermediate


1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester (CAS 1239711-10-4) is a substituted indole derivative featuring a 7-aminoindole core with an acetic acid tert-butyl ester moiety at the N1 position [1]. With the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of conformationally restrained analogs and as a building block for compounds targeting histone deacetylases (HDACs), kinases, and cannabinoid receptors [2].

Use Context
Indole-based medicinal chemistry intermediate
Key Attribute
7-Aminoindole core with orthogonal tert-butyl ester
Research Target
HDAC, kinase, and cannabinoid receptor building block

Substitution Risks: 7-Aminoindole Acetic Acid tert-Butyl Ester


Substituting this specific indole derivative with a generic analog—even a close positional isomer or alternative ester—can lead to divergent outcomes in synthetic protocols and biological assays. The combination of the 7-amino substitution pattern on the indole ring and the acid-labile tert-butyl ester group imparts distinct reactivity and stability profiles compared to 4- or 5-amino isomers or methyl/ethyl ester counterparts . In biological contexts, the 7-aminoindole scaffold is a privileged structure for HDAC and kinase inhibition, and modifications at the N1-acetic ester position critically influence potency and selectivity [1]. The following evidence guide quantifies these precise differentiators.

7-amino positional isomer
4-amino isomer
Predicted differences in boiling point and pKa may alter purification and protonation behavior.
tert-butyl ester
methyl ester
Distinct hydrolytic stability profiles; tert-butyl enables orthogonal deprotection not accessible with methyl esters.
7-aminoindole scaffold
5-aminoindole / unsubstituted indole
Divergent biological target engagement profiles (HDAC/kinase vs. AhR/auxin). Scaffold substitution may not transfer.

Quantitative Evidence: 7-Aminoindole Acetic Acid tert-Butyl Ester


7-Amino vs 4-Amino Isomer: Physicochemical Profiles

The 7-amino positional isomer exhibits distinct predicted physicochemical properties compared to its 4-amino analog. Specifically, the 7-amino derivative (target compound) is predicted to have a lower boiling point (410.8±25.0 °C) and a lower pKa (4.73±0.10) compared to the 4-amino isomer (boiling point 395.2±22.0 °C, pKa 4.60±0.13) . These differences, while subtle, can influence chromatographic behavior and protonation state under physiological pH, impacting both purification and biological assay outcomes.

Positional Isomer Comparison
Cross-study comparable
Boiling Point Δ +15.6 °C (predicted); pKa Δ +0.13 vs 4-amino isomer
Supports chromatographic condition optimization
Predicted values; experimental verification advised
Medicinal Chemistry Synthetic Intermediate Physicochemical Property Prediction

Tert-Butyl vs Methyl Ester: Orthogonal Protection Stability

The tert-butyl ester moiety in the target compound offers a distinct stability profile compared to methyl or ethyl ester analogs. Tert-butyl esters are significantly more resistant to basic hydrolysis but are readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid), enabling orthogonal deprotection strategies in complex synthetic sequences . In contrast, methyl esters (e.g., 1H-Indole-1-acetic acid, 4-amino-, methyl ester) are labile under both acidic and basic conditions, limiting their utility in multi-step syntheses .

Ester Protection Stability
Class-level inference
tert-butyl: base-stable, acid-labile; methyl: labile to both acid and base
Enables orthogonal deprotection in multi-step synthesis
Standard protecting group strategy
Organic Synthesis Protecting Group Strategy Medicinal Chemistry

7-Aminoindole Scaffold for HDAC and Kinase Inhibition

The 7-aminoindole core present in the target compound is recognized as a privileged scaffold for inhibiting histone deacetylases (HDACs), protein kinase C (PKC), and Aurora kinases . While direct quantitative activity data for the exact target compound (CAS 1239711-10-4) is not publicly available in primary literature, its parent scaffold, 7-aminoindole (CAS 5192-04-1), is documented as a potent HDAC inhibitor. This contrasts with other indole substitution patterns (e.g., 5-amino or unsubstituted indole) which exhibit significantly different target engagement profiles . The N1-acetic ester derivatization is a common strategy to modulate potency and pharmacokinetic properties in lead optimization [1].

Scaffold Biological Activity
Class-level
Parent 7-aminoindole reported as HDAC/PKC/Aurora kinase inhibitor scaffold
Supports hit expansion library design for target classes
Direct activity data for this derivative unavailable
Epigenetics Cancer Research Kinase Inhibition

Application Scenarios: 7-Aminoindole Acetic Acid tert-Butyl Ester


Conformationally Restrained Pravadoline Analogs

Indol-1-yl-acetic acid derivatives are key reactants in preparing conformationally restrained analogs of pravadoline, an aminoalkylindole with nanomolar potency at cannabinoid receptors. The target compound, with its 7-amino substitution and tert-butyl ester, provides a functionalized scaffold for introducing diverse side chains while maintaining the critical indole-1-acetic acid core required for receptor binding [1].

Orthogonal Protection Strategy in Multi-Step Synthesis

The tert-butyl ester group enables orthogonal deprotection in the presence of base-labile protecting groups. This allows chemists to construct complex indole-based molecules where selective unmasking of the carboxylic acid functionality is required at a late stage, without affecting other sensitive functional groups. This is a critical advantage over methyl or ethyl ester analogs which lack this orthogonality .

HDAC/Kinase Inhibitor Hit Expansion Library

Given the established HDAC and kinase inhibitory activity of the 7-aminoindole scaffold, this compound serves as an ideal starting point for generating focused libraries. Researchers can diversify the N1-acetic ester moiety (e.g., via amide coupling after deprotection) to explore structure-activity relationships while maintaining the privileged 7-aminoindole core .

Application
Selection Property
Validation Focus
Cannabinoid receptor analog synthesis
7-Aminoindole core with N1-acetic tert-butyl ester
Receptor-binding scaffold verification
Orthogonal protection multi-step synthesis
Acid-labile tert-butyl ester group
Selective deprotection compatibility
HDAC/kinase inhibitor hit expansion
Privileged 7-aminoindole scaffold
Target engagement assay screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.